molecular formula C28H39NO4 B606850 CX08005

CX08005

Cat. No.: B606850
M. Wt: 453.6 g/mol
InChI Key: WOEDXTWDPRNPMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CX08005: is a cell-permeable benzoic acid-based compound. It acts as a potent and substrate-competitive inhibitor of two protein tyrosine phosphatases: PTP1B (protein tyrosine phosphatase 1B) and TCPTP (T-cell protein tyrosine phosphatase) . These enzymes play crucial roles in cellular signaling and metabolism.

Preparation Methods

Industrial Production:: Similarly, information regarding large-scale industrial production methods for CX08005 remains limited. Researchers primarily focus on its biological activity and applications.

Chemical Reactions Analysis

Reactions Undergone:: CX08005 is involved in various chemical reactions, including substrate-competitive inhibition of PTP1B and TCPTP. It binds to the catalytic P-loop of these enzymes, effectively blocking their activity .

Common Reagents and Conditions:: The specific reagents and conditions used in this compound synthesis or modification are not well-documented. its substrate-competitive nature suggests interactions with the active sites of PTPs.

Major Products:: The primary product of this compound’s interaction with PTP1B and TCPTP is the inhibition of their phosphatase activity. This inhibition enhances insulin-dependent cellular signaling and glucose uptake .

Scientific Research Applications

CX08005 has diverse applications across scientific disciplines:

    Chemistry: As a PTP inhibitor, it contributes to our understanding of enzyme regulation.

    Biology: Its effects on cellular signaling pathways make it valuable for studying metabolic processes.

    Medicine: this compound’s anti-diabetic efficacy and insulin-sensitizing properties hold promise for diabetes management.

    Industry: While industrial applications are limited, its potential as a therapeutic agent warrants exploration.

Mechanism of Action

CX08005’s mechanism involves binding to the catalytic P-loop of PTP1B and TCPTP. By inhibiting these enzymes, it enhances insulin signaling and glucose uptake . The molecular targets and downstream pathways affected by this compound remain an active area of research.

Comparison with Similar Compounds

CX08005 stands out due to its dual inhibition of PTP1B and TCPTP. Similar compounds may include other PTP inhibitors, but few exhibit this substrate-competitive profile.

Properties

IUPAC Name

2-[(2-tetradecoxyphenyl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-17-22-33-26-21-16-15-20-25(26)29-27(30)23-18-13-14-19-24(23)28(31)32/h13-16,18-21H,2-12,17,22H2,1H3,(H,29,30)(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEDXTWDPRNPMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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